molecular formula C17H16N2O6S B6412866 4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid CAS No. 1261990-24-2

4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Cat. No.: B6412866
CAS No.: 1261990-24-2
M. Wt: 376.4 g/mol
InChI Key: TYROZRBEHNDQFX-UHFFFAOYSA-N
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Description

4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is a complex organic compound that features a nitro group, a pyrrolidinylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-Amino-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

    Hydrolysis: Corresponding carboxylic acids or amines.

Scientific Research Applications

4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.

Mechanism of Action

The mechanism of action of 4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the pyrrolidinylsulfonyl group, making it less complex.

    2-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid:

Uniqueness

4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid is unique due to the presence of both the nitro and pyrrolidinylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-nitro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c20-17(21)15-7-6-13(19(22)23)11-16(15)12-4-3-5-14(10-12)26(24,25)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYROZRBEHNDQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692336
Record name 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-24-2
Record name 5-Nitro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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